molecular formula C16H17NO2S B2841544 (2E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 1351664-09-9

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2841544
CAS No.: 1351664-09-9
M. Wt: 287.38
InChI Key: LVFMDSRVAUWBKC-BQYQJAHWSA-N
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Description

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide is an α,β-unsaturated enamide derivative characterized by a thiophene ring at the β-position and a 2-hydroxy-2-phenylpropylamide group at the α-position.

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-phenylpropyl)-3-thiophen-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-16(19,14-5-3-2-4-6-14)12-17-15(18)8-7-13-9-10-20-11-13/h2-11,19H,12H2,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFMDSRVAUWBKC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=CSC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=CSC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(2-hydroxy-2-phenylpropyl)-3-(thiophen-3-yl)prop-2-enamide, a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a unique structure that may contribute to its pharmacological properties, including anticonvulsant and anticancer activities.

Chemical Structure

The compound's structure is characterized by:

  • A cinnamamide backbone with a thiophene ring.
  • A hydroxyphenylpropyl group that may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Binding to specific receptors or enzymes , modulating their activity.
  • Hydrophobic interactions due to the thiophene and phenyl groups, which can enhance binding affinity to protein targets.

Anticonvulsant Activity

Research indicates that related compounds, such as (S)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), exhibit significant anticonvulsant properties. In various animal models, KM-568 demonstrated:

  • ED50 values indicating effective doses for seizure control:
    • Frings audiogenic seizure model: ED50 = 13.21 mg/kg (i.p.)
    • Maximal electroshock test: ED50 = 44.46 mg/kg (mice, i.p.) and 86.6 mg/kg (mice, p.o.) .

Cytotoxicity and Safety Profile

The safety profile of related compounds has been evaluated through cytotoxicity assays on cell lines such as HepG2 and H9c2. Results showed no significant cytotoxic effects at concentrations up to 100 µM, suggesting a favorable safety margin for further development .

Anticancer Potential

Cinnamamide derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells via modulation of apoptotic pathways. The presence of the thiophene moiety is thought to enhance this activity by facilitating interactions with cellular targets involved in cell proliferation and survival .

Table: Summary of Biological Activities

Activity TypeModel/MethodologyObserved EffectReference
AnticonvulsantFrings audiogenic seizure modelED50 = 13.21 mg/kg (i.p.)
AnticonvulsantMaximal electroshock testED50 = 44.46 mg/kg (mice, i.p.)
CytotoxicityHepG2 and H9c2 cell linesNo cytotoxicity at ≤100 µM
AnticancerVarious cancer cell linesInduction of apoptosis

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below summarizes key structural analogs and their substituent differences:

Compound Name / ID R₁ (β-position) R₂ (α-position) Molecular Formula Molar Mass (g/mol) Notable Properties/Activities References
Target Compound Thiophen-3-yl 2-hydroxy-2-phenylpropyl C₁₆H₁₇NO₂S 287.38 N/A (hypothetical)
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide Phenyl 2-hydroxypropyl C₁₂H₁₅NO₂ 217.25 Anticonvulsant activity
Asivatrep (WHO INN List) 2-propyl-6-(trifluoromethyl)pyridin-3-yl 1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl C₂₁H₂₂F₅N₃O₃S 491.47 Anti-inflammatory (therapeutic candidate)
BI82871 2-fluorophenyl Cyclopropyl + thiophen-3-ylmethyl C₁₇H₁₈FNOS 303.39 Not reported (structural analog)
329777-61-9 4-(2-methylpropyl)phenyl 3-chloro-4-fluorophenyl C₁₉H₁₉ClFNO 331.81 Not reported (lipophilic substituents)
477870-59-0 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl 3-(dimethylamino)propyl C₂₁H₂₄ClFN₂O₂ 390.88 Not reported (polar side chain)

Key Observations :

  • Thiophene vs. Phenyl/Furan : The thiophene ring in the target compound introduces sulfur-mediated electronic effects (e.g., increased electron density and lipophilicity) compared to phenyl () or furan (BI82806 in ) analogs. This may enhance membrane permeability or receptor binding .
  • Hydroxyalkyl vs. Aromatic Side Chains: The 2-hydroxy-2-phenylpropyl group combines steric bulk and hydrogen-bonding capacity, differing from simpler hydroxypropyl () or dimethylaminopropyl () groups. This could influence solubility and metabolic stability .

Physicochemical Properties

  • Hydrogen Bonding: The 2-hydroxy-2-phenylpropyl group may improve solubility via hydrogen bonding compared to non-polar substituents (e.g., 329777-61-9 in ) .

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